molecular formula C8H8F2O2 B1531951 4-Ethoxy-3,5-difluorophenol CAS No. 1017779-45-1

4-Ethoxy-3,5-difluorophenol

Cat. No. B1531951
M. Wt: 174.14 g/mol
InChI Key: MRARGBDWPXWTCL-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluorophenol is a chemical compound with the molecular formula C8H8F2O2 . It has a molecular weight of 174.15 . This compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-3,5-difluorophenol is 1S/C8H8F2O2/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4,11H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-Ethoxy-3,5-difluorophenol is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Relevant Papers The search results did not provide specific peer-reviewed papers related to 4-Ethoxy-3,5-difluorophenol . For more detailed information, a more targeted literature search may be needed.

Scientific Research Applications

Organic Electronics and Field-Effect Transistors

A study by Takimiya et al. (2005) explored the use of various organic compounds, including derivatives similar to 4-Ethoxy-3,5-difluorophenol, in the development of high-performance semiconductors for organic field-effect transistors (OFETs). These compounds demonstrated good mobilities and p-type FET characteristics, indicating their potential in the field of organic electronics (Takimiya et al., 2005).

Environmental Fate in Recycling Processes

Research by Hawrelak et al. (1999) investigated the degradation of alkylphenol ethoxylates (APEOs), related to 4-Ethoxy-3,5-difluorophenol, in recycled paper sludge. This study provided insights into the environmental fate of these compounds, suggesting potential applications in assessing environmental contamination and recycling processes (Hawrelak et al., 1999).

Solar Cell Performance

Ni et al. (2015) explored the use of small molecules, including 4-Ethoxy-3,5-difluorophenol derivatives, in the development of organic solar cells. Their study demonstrated how slight changes in molecular structure could significantly impact the photovoltaic performance of these cells (Ni et al., 2015).

Polymer Photodetectors

Zhang et al. (2015) utilized modified derivatives of 4-Ethoxy-3,5-difluorophenol in the development of polymer photodetectors. Their research indicated that these compounds could enhance the detectivities of these devices, extending their application range from ultraviolet to near-infrared light detection (Zhang et al., 2015).

Photocatalytic Degradation Studies

The study by Xamena et al. (2003) examined the photocatalytic degradation of large aromatic molecules using ETS-10 titanosilicate. They found that treatment with compounds like 4-Ethoxy-3,5-difluorophenol could enhance the material's activity, offering insights into the design of more efficient photocatalysts for environmental applications (Xamena et al., 2003).

Estrogenic Activity Studies

Research by Kuruto-Niwa et al. (2005) on alkylphenols and their derivatives, related to 4-Ethoxy-3,5-difluorophenol, explored their estrogenic activities. This study is crucial for understanding the endocrine-disrupting potential of such compounds, with implications for environmental and human health safety (Kuruto-Niwa et al., 2005).

properties

IUPAC Name

4-ethoxy-3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRARGBDWPXWTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309924
Record name 4-Ethoxy-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3,5-difluorophenol

CAS RN

1017779-45-1
Record name 4-Ethoxy-3,5-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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